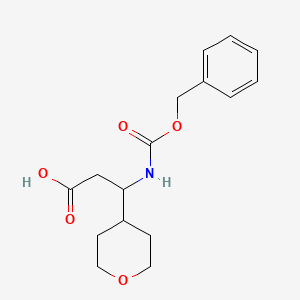
3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a synthetic organic compound that features a benzyloxycarbonyl-protected amino group and a tetrahydropyranyl moiety. Compounds like this are often used in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the tetrahydropyranyl moiety: This can be achieved through the reaction of a suitable precursor with dihydropyran under acidic conditions.
Coupling reaction: The protected amino acid is then coupled with the tetrahydropyranyl moiety using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: The tetrahydropyranyl moiety can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC or DMP.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation.
Substitution: Acidic conditions using HCl or basic conditions using NaOH.
Major Products
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected amino acid.
Substitution: Substituted tetrahydropyranyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building blocks: Used as intermediates in the synthesis of more complex molecules.
Protecting groups: The benzyloxycarbonyl group is a common protecting group in peptide synthesis.
Biology
Enzyme inhibitors: Potential use as enzyme inhibitors due to the presence of the amino acid moiety.
Prodrugs: Can be used in the design of prodrugs that release the active drug upon metabolic conversion.
Medicine
Drug development: Used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.
Industry
Chemical synthesis: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action for compounds like 3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically to release the active amino acid, which then exerts its effects through binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Another benzyloxycarbonyl-protected amino acid.
N-Benzyloxycarbonyl-L-leucine: Similar structure with a different amino acid moiety.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is unique due to the presence of the tetrahydropyranyl moiety, which imparts different chemical properties and reactivity compared to other benzyloxycarbonyl-protected amino acids.
Propiedades
Fórmula molecular |
C16H21NO5 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
3-(oxan-4-yl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H21NO5/c18-15(19)10-14(13-6-8-21-9-7-13)17-16(20)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,17,20)(H,18,19) |
Clave InChI |
LTKYUCNUESTIEY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


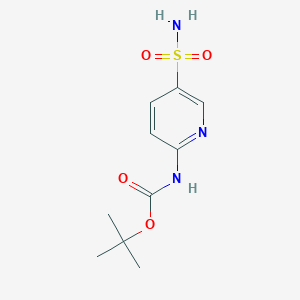
![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)
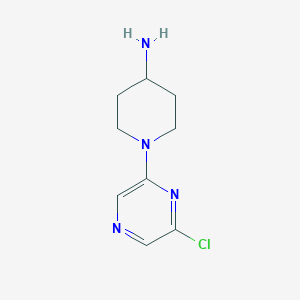
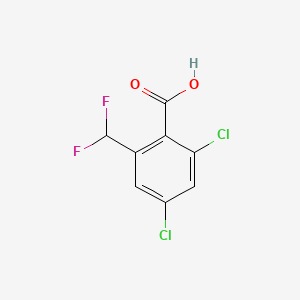
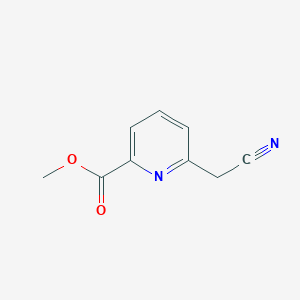
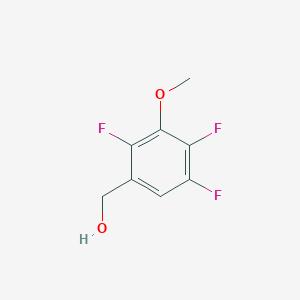
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)
![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)
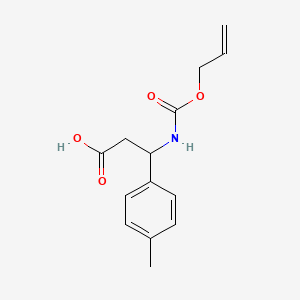

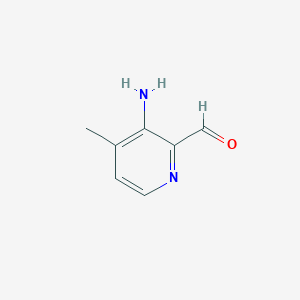
![Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B15305924.png)
![Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate](/img/structure/B15305925.png)
